3,5-dichloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
3,5-dichloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H9Cl2N5O2S3 and its molecular weight is 446.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Researchers have developed various synthetic methodologies for thiadiazole derivatives, which are structurally related to "3,5-dichloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide." For example, Takikawa et al. (1985) discussed the preparation of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides, highlighting a method that could be relevant for synthesizing similar compounds (Takikawa et al., 1985). Additionally, Abdelrazek et al. (2008) explored the synthesis of thieno[2,3-d]pyrimidine derivatives, which share some synthetic pathways that might be applicable to the target compound (Abdelrazek et al., 2008).
Biological Activities
Several studies have investigated the biological activities of compounds structurally similar to the target chemical. For instance, compounds with thiadiazole and thiazole moieties have been evaluated for their potential as antimicrobial, anthelmintic, and anticancer agents. Srivastava et al. (2005) synthesized 2-mercaptobenzothiazolyl-2-oxoazetidines showing antimicrobial and anthelmintic activities, which suggest that related compounds could also possess significant biological properties (Srivastava et al., 2005). Furthermore, Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, indicating promising anticancer activity, which could be relevant for the target compound's research applications (Tiwari et al., 2017).
Properties
IUPAC Name |
3,5-dichloro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5O2S3/c15-8-3-7(4-9(16)5-8)11(23)19-13-20-21-14(26-13)25-6-10(22)18-12-17-1-2-24-12/h1-5H,6H2,(H,17,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBINGZCDBJSDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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